4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Description

Chemical Classification and Nomenclature

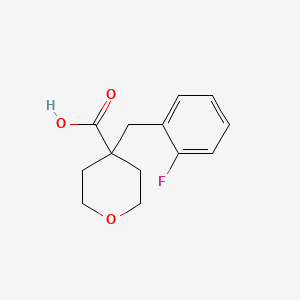

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid belongs to the class of heterocyclic carboxylic acids, specifically categorized under fluorinated oxane derivatives. The compound is systematically classified within the broader family of tetrahydropyran carboxylic acids, which are characterized by their six-membered saturated oxygen-containing ring structure. According to established nomenclature systems, this compound can be identified through multiple naming conventions, including its International Union of Pure and Applied Chemistry designation and various synonyms recognized in chemical databases.

The Chemical Abstracts Service has assigned the unique identifier 1272802-31-9 to this compound, establishing its definitive chemical identity within global chemical registries. The molecular formula C₁₃H₁₅FO₃ reflects the presence of thirteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 238.25-238.26 grams per mole. The compound's MDL number MFCD17404694 provides an additional standardized identifier used in chemical databases and inventory systems.

Table 1: Chemical Identifiers and Classification Data

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1272802-31-9 |

| Molecular Formula | C₁₃H₁₅FO₃ |

| Molecular Weight | 238.25-238.26 g/mol |

| MDL Number | MFCD17404694 |

| SMILES Notation | O=C(C1(CC2=CC=CC=C2F)CCOCC1)O |

| Chemical Family | Fluorinated Heterocyclic Carboxylic Acids |

The systematic nomenclature follows established rules for complex heterocyclic compounds, with the tetrahydro-2H-pyran core serving as the parent structure. The "4-" prefix indicates the position of substitution on the pyran ring, while the "2-fluorobenzyl" designation specifies both the nature and position of the fluorine substituent on the benzyl group. The "carboxylic acid" suffix denotes the presence of the carboxyl functional group, which significantly influences the compound's chemical behavior and solubility characteristics.

Historical Development and Context

The development of this compound emerged from the broader advancement of fluorinated heterocyclic chemistry that began gaining prominence in the mid-20th century. The incorporation of fluorine atoms into organic molecules has been recognized as a crucial strategy for modulating the biological and chemical properties of compounds, leading to enhanced metabolic stability and altered pharmacokinetic profiles. The specific structural motif combining tetrahydropyran rings with fluorinated aromatic systems represents a convergence of two important areas of medicinal chemistry research.

Historical records indicate that compounds featuring the tetrahydropyran scaffold have been subjects of intensive research due to their prevalence in natural products and synthetic pharmaceuticals. The systematic exploration of fluorinated derivatives of these core structures emerged as synthetic methodologies advanced, enabling the precise introduction of fluorine atoms at specific positions within molecular frameworks. The development of this compound represents part of this broader scientific endeavor to create novel chemical entities with enhanced properties.

The compound's emergence in chemical literature reflects the ongoing efforts to develop building blocks that combine multiple pharmacologically relevant features within a single molecular entity. The presence of the carboxylic acid functionality provides opportunities for further chemical modification through standard coupling reactions, while the fluorinated benzyl group offers potential for specific molecular interactions. This combination of structural elements has positioned the compound as a valuable intermediate in synthetic chemistry applications.

Contemporary research efforts have focused on expanding the synthetic accessibility of such fluorinated heterocycles, with various methodologies being developed to efficiently construct the tetrahydropyran core while maintaining the integrity of the fluorinated aromatic system. The compound's inclusion in commercial chemical catalogs indicates its recognition as a useful synthetic building block within the scientific community.

Structural Overview and Significance

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical significance and potential applications. The central tetrahydropyran ring adopts a chair conformation typical of six-membered saturated rings, with the oxygen atom providing conformational flexibility and potential for hydrogen bonding interactions. The quaternary carbon center at the 4-position serves as the attachment point for both the fluorinated benzyl substituent and the carboxylic acid group, creating a sterically congested environment that influences the molecule's three-dimensional shape.

The fluorinated benzyl substituent introduces significant electronic effects through the electronegativity of the fluorine atom, which is positioned ortho to the benzyl methylene carbon. This positioning creates a unique electronic environment that can influence both the reactivity and binding properties of the molecule. The fluorine atom's ability to participate in weak non-covalent interactions, such as fluorine-hydrogen bonds, adds an additional dimension to the compound's potential molecular recognition capabilities.

Table 2: Structural Parameters and Properties

| Structural Feature | Description | Significance |

|---|---|---|

| Core Ring System | Tetrahydro-2H-pyran | Provides conformational flexibility and oxygen heteroatom for interactions |

| Substitution Pattern | 4,4-Disubstituted | Creates quaternary carbon center with defined stereochemistry |

| Fluorine Position | Ortho to benzyl attachment | Influences electronic properties and potential interactions |

| Carboxylic Acid Group | Terminal functionality | Enables further chemical modifications and pH-dependent behavior |

| Molecular Geometry | Three-dimensional with defined spatial arrangement | Affects binding affinity and selectivity profiles |

The carboxylic acid functionality represents a critical structural element that significantly influences the compound's physicochemical properties, including its ionization behavior, solubility characteristics, and potential for forming salt derivatives. The presence of this acidic group enables the formation of amide bonds through standard coupling reactions, making the compound valuable as a synthetic intermediate for the preparation of more complex molecular structures.

The overall molecular architecture demonstrates a sophisticated integration of multiple functional elements that collectively contribute to the compound's potential utility in various applications. The combination of the saturated heterocyclic core, fluorinated aromatic system, and carboxylic acid functionality creates a versatile platform for chemical modification and biological interaction. This structural complexity, while maintaining synthetic accessibility, positions this compound as a significant member of the fluorinated heterocyclic compound family with considerable potential for further development and application in diverse scientific contexts.

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIIWSBGQGVJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 2-fluorobenzyl bromide with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorobenzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is explored for its potential therapeutic applications. The fluorine substitution enhances the compound's metabolic stability and bioactivity, making it a candidate for drug design.

Case Studies:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Investigations into the derivatives of this compound may reveal promising anticancer agents.

Organic Synthesis

This compound acts as a key intermediate in the synthesis of more complex organic molecules. Its tetrahydropyran ring structure allows for further functionalization, enabling the creation of diverse chemical entities.

Applications in Synthesis:

- Building Block for Drug Development : It can be used to synthesize novel pharmacophores that target specific biological pathways.

Fluorinated Compounds Research

The incorporation of fluorine into organic molecules often alters their physical and chemical properties, enhancing their performance in biological systems. The study of this compound contributes to the broader field of fluorinated compounds, which are crucial in developing agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 889939-77-9): Substituent: Directly attached 2-fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol. Properties: The absence of a benzyl linker reduces lipophilicity compared to the 2-fluorobenzyl analog.

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-18-3):

- Substituent: 2-Bromobenzyl group (-CH₂C₆H₄Br).

- Molecular Formula: C₁₃H₁₅BrO₃; Molecular Weight: 299.16 g/mol.

- Properties: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, possibly improving binding affinity in biological systems. However, bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects .

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1393330-60-3):

Positional Isomerism: Ortho vs. Para Substitution

- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5): Substituent: 4-Fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol.

Functional Group Modifications

- 4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid (Compound 2ae):

Data Table: Key Properties of Analogous Compounds

Activité Biologique

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃F O₃

- Molecular Weight : 224.23 g/mol

- CAS Number : 1272802-31-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of tetrahydropyran have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

Research has suggested that tetrahydropyran derivatives may possess neuroprotective effects, potentially through modulation of glutamate receptors, which play a crucial role in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Receptor Binding Studies :

Data Table: Summary of Biological Activities

Q & A

Q. Example Protocol :

- React racemic tetrahydropyran ester with Pseudomonas cepacia lipase in phosphate buffer (pH 7.0, 37°C) to isolate >90% ee product .

Advanced Question: How to model the compound’s reactivity in silico for drug discovery applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to optimize geometry (B3LYP/6-31G* level) and calculate Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina; validate binding poses with MD simulations (NAMD, 100 ns) .

- SAR Analysis : Compare with fluorobenzyl analogs (e.g., 4-fluorophenyl derivatives) to predict bioactivity trends .

Advanced Question: How to address byproduct formation during fluorobenzyl group installation?

Methodological Answer:

Common byproducts (e.g., di-fluorinated adducts) arise from over-alkylation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.